nAChR Subtype Selectivity: α4β4 over α4β2
Functional and structural studies reveal that (−)-lobeline inhibits human α4β4 nAChRs with an IC50 of 0.25 ± 0.04 µM, which is approximately 10-fold more potent than its inhibition of human α4β2 nAChRs (IC50 = 2.58 ± 0.50 µM) [1]. This is corroborated by [3H]cytisine competition binding assays, which show a higher binding affinity for the α4β4 subtype (Ki = 1.82 ± 0.07 nM) compared to the α4β2 subtype (Ki = 4.90 ± 0.30 nM) [1]. This contrasts with nicotine, which shows a non-significant 1.4-fold difference in affinity (Ki = 0.69 nM for α4β4 vs. 0.99 nM for α4β2) [2].
| Evidence Dimension | nAChR subtype functional inhibition (IC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | hα4β4: IC50 = 0.25 µM, Ki = 1.82 nM; hα4β2: IC50 = 2.58 µM, Ki = 4.90 nM |
| Comparator Or Baseline | Nicotine: hα4β4 Ki = 0.69 nM; hα4β2 Ki = 0.99 nM |
| Quantified Difference | Lobeline: ~10-fold higher potency and ~2.7-fold higher affinity for α4β4 vs. α4β2. Nicotine: ~1.4-fold difference. |
| Conditions | Human α4β2 and α4β4 nAChRs expressed in HEK-293 cells; Ca2+ influx assay (IC50) and [3H]cytisine competition binding (Ki). |
Why This Matters
The pronounced subtype selectivity of lobeline for α4β4 over α4β2 nAChRs (10-fold) is a quantifiable differentiator from nicotine, making it a critical tool for functional mapping of these specific receptor populations in native tissues.
- [1] Arias, H. R., Feuerbach, D., & Ortells, M. (2015). Functional and Structural Interaction of (-)-Lobeline with human α4β2 and α4β4 Nicotinic Acetylcholine Receptor Subtypes. International Journal of Biochemistry and Cell Biology, 64, 152–160. View Source
- [2] Xiao, Y., et al. (2004). Rat α3/β4 subtype of neuronal nicotinic acetylcholine receptor stably expressed in a transfected cell line: pharmacology of ligand binding and function. Molecular Pharmacology, 65(2), 366-376. View Source
